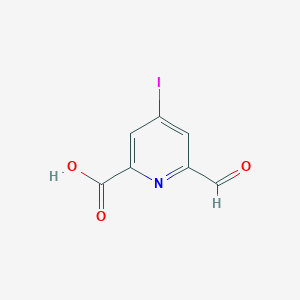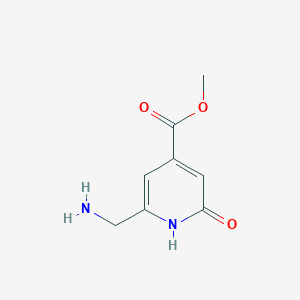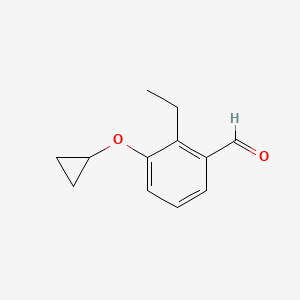
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group and a methoxyphenyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Butanoic Acid Formation: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The acetylamino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products:
Oxidation: Products include 2-(Acetylamino)-4-(2-formylphenyl)butanoic acid or 2-(Acetylamino)-4-(2-carboxyphenyl)butanoic acid.
Reduction: Products include 2-(Acetylamino)-4-(2-methoxyphenyl)butanol or 2-(Amino)-4-(2-methoxyphenyl)butanoic acid.
Substitution: Products vary depending on the substituent introduced, such as 2-(Acetylamino)-4-(2-chlorophenyl)butanoic acid.
科学研究应用
2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its structural similarity to biologically active amino acids.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
2-(Amino)-4-(2-methoxyphenyl)butanoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-(Acetylamino)-4-(2-hydroxyphenyl)butanoic acid: Contains a hydroxy group instead of a methoxy group, influencing its chemical properties and interactions.
2-(Acetylamino)-4-(2-chlorophenyl)butanoic acid: The presence of a chlorine atom alters its electronic properties and reactivity.
Uniqueness: 2-(Acetylamino)-4-(2-methoxyphenyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetylamino and methoxyphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-acetamido-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-11(13(16)17)8-7-10-5-3-4-6-12(10)18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
CBXNBCFWCOFCFB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCC1=CC=CC=C1OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)



![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)







